molecular formula C10H13N3 B3074047 3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine CAS No. 1018657-19-6

3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine

Cat. No. B3074047
CAS RN: 1018657-19-6
M. Wt: 175.23 g/mol
InChI Key: QSSRFWXCHGIPJU-UHFFFAOYSA-N
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Description

“3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine” is a chemical compound that contains an imidazo[1,5-a]pyridine core . This core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . For instance, various 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes have been prepared and characterized . The fundamental character and the effects of substituents on the imidazo[1,5-a]pyridine backbone on the electronic character of carbenes were evaluated using rhodium complexes and selenium adducts .


Molecular Structure Analysis

The molecular structure of “3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine” can be analyzed using various techniques such as NMR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed multiple peaks, indicating the presence of various types of hydrogen atoms .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridin-3-ylidenes have been found to have strong π-accepting character . This property was demonstrated by the Rh-catalyzed polymerization of phenylacetylene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine” can be inferred from similar compounds. For instance, it is an off-white solid with a melting point of 70–75°C . The 1H NMR and 13C NMR spectra provide information about the types of hydrogen and carbon atoms present in the compound .

Scientific Research Applications

Pharmaceutical Field

The pharmaceutical industry has recognized the potential of imidazo[1,5-a]pyridine-based molecules:

Antimicrobial Activity

Researchers have evaluated the antibacterial and antifungal properties of imidazo[1,5-a]pyridine derivatives. The diameters of zones of inhibition provide insights into their effectiveness against pathogens .

Synthetic Methodologies

Efficient synthetic routes to imidazo[1,5-a]pyridines have been developed:

Mechanism of Action

Future Directions

The future directions for the study of “3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine” and similar compounds could involve further exploration of their biological activities . Additionally, the strong π-accepting character of imidazo[1,5-a]pyridin-3-ylidenes suggests potential applications in catalysis .

properties

IUPAC Name

3-imidazo[1,5-a]pyridin-3-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-3-5-10-12-8-9-4-1-2-7-13(9)10/h1-2,4,7-8H,3,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSRFWXCHGIPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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